2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
2-(2-(Methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as:
- Pyridine-2(H)-one
- Nicotinonitrile
- Furo[2,3-b]pyridine
Uniqueness
What sets 2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine apart is its unique structure, which allows for specific interactions with biological targets. This uniqueness contributes to its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[2-(methoxymethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-18-10-12-5-2-3-7-13(12)14-9-11-6-4-8-16-15(11)17-14/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
KVAURALPPNDCNK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1C2=CC3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.